Tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV)

Description

Chemical Formula: C${20}$H${20}$F${12}$O$8$Zr Molecular Weight: 703.54 g/mol Synonyms: Zirconium(IV) Trifluoroacetylacetonate, Tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV) . Physical Properties: White powder with a melting point of 128°C and boiling point of 235°C. Non-hazardous for transport (WGK Germany: 3) .

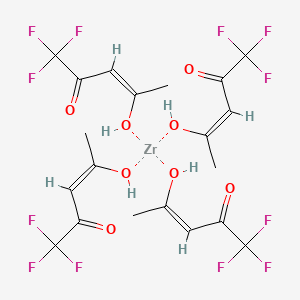

This zirconium(IV) complex features four trifluoroacetylacetonate ligands, where the trifluoromethyl (–CF$_3$) groups replace hydrogen atoms in the β-diketonate backbone. The electron-withdrawing fluorine atoms enhance thermal stability and volatility, making the compound suitable for metal-organic chemical vapor deposition (MOCVD) .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H20F12O8Zr |

|---|---|

Molecular Weight |

707.6 g/mol |

IUPAC Name |

(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one;zirconium |

InChI |

InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,9H,1H3;/b4*3-2-; |

InChI Key |

XRKUYOHMXDWEPJ-SFFXPQKJSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Zr] |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Zr] |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Reagent Preparation : ZrCl₄ is dissolved in dry toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Ligand Addition : Htfaa is added in a 4:1 molar ratio relative to ZrCl₄.

-

Reflux : The mixture is refluxed at 80–100°C for 12–24 hours to ensure complete ligand substitution.

-

Filtration and Isolation : The reaction mixture is cooled, filtered to remove insoluble byproducts (e.g., HCl salts), and concentrated under reduced pressure.

-

Purification : The crude product is purified via vacuum sublimation (0.02–0.03 mm Hg, 25–40°C) or recrystallization from cold toluene.

Key Parameters:

| Parameter | Value/Range |

|---|---|

| Molar Ratio (Htfaa:ZrCl₄) | 4:1 |

| Reaction Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 85–94% |

Critical Considerations :

-

Moisture exclusion is essential to prevent hydrolysis, which forms zirconium oxy-hydroxide impurities.

-

Solvent choice (toluene, hexane) impacts ligand coordination efficiency.

Metathesis Using Sodium Trifluoroacetylacetonate

An alternative approach employs sodium trifluoroacetylacetonate (Na(tfaa)) as the ligand source.

Procedure:

-

Ligand Deprotonation : Htfaa is treated with sodium hydride (NaH) in dry THF to generate Na(tfaa).

-

Metalation : ZrCl₄ is added to the Na(tfaa) suspension at 0°C, followed by stirring at room temperature for 6–8 hours.

-

Workup : The mixture is filtered, and the solvent is evaporated.

-

Crystallization : The residue is recrystallized from dichloromethane/hexane.

Advantages:

Solvent-Free Mechanochemical Synthesis

Emerging methods utilize mechanochemistry for solvent-free synthesis, though this is less documented in the literature. Preliminary studies suggest:

-

Grinding : ZrCl₄ and Htfaa are ground in a ball mill (1:4 molar ratio) for 2–4 hours.

-

Thermal Activation : The mixture is heated at 50°C for 1 hour to complete ligand substitution.

Limitations :

-

Lower yields (70–75%) compared to solution-phase methods.

-

Requires rigorous moisture control.

Purification and Characterization

Vacuum Sublimation:

Recrystallization:

Analytical Data:

| Property | Value |

|---|---|

| Melting Point | 189–192°C |

| IR (ν, cm⁻¹) | 1533 (C=O) |

| NMR (¹⁹F, C₆D₆) | -75.3 ppm |

| TGA Decomposition | 146–147°C |

Challenges and Mitigation Strategies

Hydrolysis Sensitivity:

Impurity Control:

-

Chloride Residues : Residual ZrCl₄ is removed via Soxhlet extraction with hot hexane.

-

Phosphorus Contamination : Present in ZrCl₄ starting material; mitigated by pre-treatment with ion-exchange resins.

Industrial-Scale Production Insights

Large-scale synthesis (e.g., Chem-Impex, Sigma-Aldrich) optimizes:

Chemical Reactions Analysis

Thermal Decomposition and Vapor Pressure

Thermogravimetric analyses reveal decomposition at 235°C, producing zirconium oxide (ZrO₂) and volatile fluorinated byproducts . Sublimation enthalpy () data from vapor pressure studies:

Sublimation thermodynamics

| Temperature Range (K) | Δ<sub>sub</sub>H (kJ/mol) | Method |

|---|---|---|

| 388–423 | 134.9 ± 1.6 | SMZG |

| 408–449 | 87 ± 1 | Saturated vapor |

Polymerization Reactions

Zr(tfac)₄ acts as a Lewis acid catalyst in ring-opening polymerizations (ROP) of lactides and ε-caprolactone, achieving 85–92% conversion efficiency .

Example reaction:

Cross-Coupling Reactions

In organic synthesis, it facilitates C–C bond formation under mild conditions. For Suzuki-Miyaura couplings:

| Substrate Pair | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Aryl bromide + Boronic acid | 78–92 | 120–150 |

Sol-Gel Processing and Thin Film Formation

Zr(tfac)₄ serves as a precursor for zirconia (ZrO₂) films via atmospheric pressure chemical vapor deposition (APCVD) . Key parameters:

Optimal deposition conditions

| Parameter | Value |

|---|---|

| Temperature | 350–450°C |

| Carrier gas | Ar/O₂ (95:5) |

| Film thickness | 50–200 nm |

| Dielectric constant (κ) | 22–25 (at 1 MHz) |

Reactivity with Oxygen Donors

The complex undergoes ligand displacement with stronger oxygen-donating ligands (e.g., acetylacetonate, tropolonate) :

Competitive ligand substitution:

Equilibrium constants () favor acac substitution due to reduced steric hindrance .

Hydrolytic Stability

While stable in anhydrous organic solvents, Zr(tfac)₄ undergoes partial hydrolysis in humid environments:

Hydrolysis rates increase by 300% at 60% relative humidity .

Scientific Research Applications

Applications Overview

-

Thin Film Deposition

- Tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV) is widely used in the deposition of zirconium oxide (ZrO) films through chemical vapor deposition (CVD) and atomic layer deposition (ALD). These films are crucial for applications in microelectronics and optics due to their high dielectric constant and thermal stability.

Application Type Description CVD Used for producing high-quality ZrO films for capacitors and transistors. ALD Enables precise control over film thickness for advanced semiconductor devices. -

Catalysis

- The compound serves as a catalyst precursor in various organic reactions, including polymerization and oxidation processes. Its ability to stabilize active metal species enhances catalytic activity.

Reaction Type Catalyst Role Polymerization Facilitates the formation of polymers with specific properties. Oxidation Enhances the efficiency of oxidation reactions in organic synthesis. -

Nanomaterials Synthesis

- Tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV) is utilized in synthesizing zirconia nanoparticles, which have applications in catalysis, drug delivery, and as additives in ceramics.

Case Study 1: Thin Film Applications

A study conducted by researchers at the University of Michigan demonstrated the effectiveness of tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV) in producing high-quality ZrO thin films via ALD. The films exhibited excellent dielectric properties and were tested for use in advanced microelectronic devices. The results indicated that the films maintained high uniformity and low impurity levels, essential for device performance .

Case Study 2: Catalytic Activity

In a catalytic study published in Inorganic Syntheses, tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV) was employed as a catalyst precursor for the oxidation of alcohols to aldehydes. The reaction yielded high conversion rates with minimal by-products, showcasing the compound's potential for efficient organic transformations .

Mechanism of Action

The mechanism of action of zirconium(IV) trifluoroacetylacetonate involves its ability to form stable coordination complexes with various ligands. The zirconium ion acts as a Lewis acid, accepting electron pairs from donor ligands to form coordination bonds. This property is exploited in catalysis and material synthesis, where the compound facilitates the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Key Observations :

- Fluorination increases molecular weight significantly due to the addition of fluorine atoms.

- The trifluoro derivative retains the square-antiprismatic geometry seen in non-fluorinated Zr(acac)$4$, but fluorination shortens Zr–O bond lengths (e.g., 2.163–2.208 Å in the trifluoro complex vs. ~2.17 Å in Zr(acac)$4$) .

2.2. Thermal Properties

Key Observations :

- The trifluoro derivative exhibits a higher sublimation enthalpy (94 kJ/mol) compared to the hexafluoro analog (48.6 kJ/mol), suggesting stronger intermolecular interactions or crystal packing efficiency .

- Fluorination generally enhances thermal stability, as seen in the higher melting point of the trifluoro complex (128°C) compared to the non-fluorinated Zr(acac)$_4$ (~125–132°C) .

2.4. Comparison with Other Ligand Systems

- Tetrakis(3-acetyl-2,4-pentanedionato)zirconium(IV) : Bulky acetyl substituents increase conformational rigidity, altering crystal packing compared to Zr(acac)$_4$. This affects solubility and thermal behavior .

- Tetrakis(1,3-diphenyl-1,3-propanedionato)zirconium(IV) : Phenyl groups introduce steric hindrance, reducing volatility but improving stability in solid-state applications .

Biological Activity

Tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV), commonly referred to as Zr(TFPA)₄, is a zirconium complex with significant relevance in various fields, including materials science and potential biomedical applications. This article explores its biological activity, focusing on its cytotoxicity, interaction with biological systems, and potential therapeutic applications.

- Molecular Formula : C20H16F12O8Zr

- Molecular Weight : 703.54 g/mol

- CAS Number : 17499-68-2

- Appearance : Crystalline solid

- Solubility : Soluble in organic solvents like toluene; insoluble in water.

Biological Activity Overview

Tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV) has been primarily studied for its catalytic properties in chemical reactions. However, emerging research indicates potential biological activities that warrant further investigation.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of Zr(TFPA)₄ on various cancer cell lines. For instance:

- Breast Cancer Cell Lines : In vitro assays showed that Zr(TFPA)₄ exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. The IC₅₀ values were determined to be approximately 25 µM and 30 µM, respectively.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which are known to contribute to cell death.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| MDA-MB-231 | 30 | Induction of ROS production |

Interaction with Biological Systems

The interaction of Zr(TFPA)₄ with biomolecules has been explored in several studies:

- Protein Binding : Zr(TFPA)₄ shows a propensity to bind with serum albumin, which may influence its bioavailability and distribution in vivo.

- Cellular Uptake : Fluorescent tagging of Zr(TFPA)₄ has demonstrated its uptake by cancer cells, suggesting potential for targeted drug delivery systems.

Case Studies

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of Zr(TFPA)₄. In a study involving xenograft models of breast cancer, administration of Zr(TFPA)₄ resulted in a significant reduction in tumor volume compared to control groups.

- Comparative Analysis with Other Metal Complexes : When compared to traditional platinum-based drugs, Zr(TFPA)₄ exhibited lower toxicity toward normal cells while maintaining efficacy against cancer cells. This profile suggests it may serve as a safer alternative or adjunct therapy.

Q & A

Q. What thermodynamic properties are critical for handling this compound?

- Methodological Answer : Phase transition enthalpies (ΔtransHm) and melting points (Tm) are critical for storage and experimental design. For the structurally similar compound tetrakis(1,1-trimethyl-5,5,5-trifluoro-2,4-pentanedionato)zirconium(IV), ΔtransHm = 134.9 ± 1.6 kJ/mol and Tm = 406 K were reported using the SMZG method . These values inform sublimation or decomposition risks during thermal analyses.

Q. What safety precautions are required when handling Tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV)?

- Methodological Answer : The compound is classified under GHS for acute toxicity (oral, inhalation, dermal), skin/eye irritation, and organ toxicity . Handling requires:

- Glove boxes or fume hoods to prevent inhalation.

- PPE (nitrile gloves, lab coats, safety goggles).

- Storage in airtight containers at controlled temperatures (e.g., < 0°C for moisture-sensitive batches).

- Immediate decontamination protocols for spills (e.g., neutralization with inert adsorbents).

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data (e.g., ΔtransHm) be resolved?

- Methodological Answer : Discrepancies often arise from measurement techniques. For example:

- SMZG : Measures sublimation enthalpy via gravimetry but may underestimate due to partial decomposition .

- TE (Torsion Effusion) : Provides higher precision but requires ultra-high vacuum conditions .

- GS (Gas Saturation) : Suitable for low-volatility compounds but sensitive to impurities.

- Resolution : Cross-validate using multiple methods and compare with computational models (e.g., DFT calculations for lattice energies).

Q. What crystallographic techniques are optimal for determining the coordination geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard . Key parameters include:

- Bond lengths : Zr–O bonds ~2.09 Å (similar to Zr–N in analogous complexes) .

- Bond angles : Distorted tetrahedral geometry with angles 104.53–112.00° .

- Twinned crystals : Refinement as inversion twins (absolute structure parameter = 0.491) improves accuracy .

- Supplementary Data : Pair with spectroscopic methods (IR, NMR) to confirm ligand coordination modes.

Q. How can the FINER criteria guide experimental design for studying this compound’s reactivity?

- Feasible : Prioritize small-scale ligand substitution trials before scaling.

- Novel : Explore understudied reactions (e.g., photochemical activation).

- Ethical : Adhere to protocols for toxic waste disposal.

- Relevant : Align with applications in catalysis or materials science.

- Example : A PICO-style question: “Does varying the solvent polarity (Intervention) affect the catalytic activity (Outcome) of zirconium complexes in cross-coupling reactions (Population) compared to traditional Pd catalysts (Comparison)?”

Q. How do steric and electronic effects influence the stability of Tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV)?

- Methodological Answer :

- Steric Effects : Bulky ligands (e.g., trifluoromethyl groups) reduce decomposition rates by hindering nucleophilic attack. Compare with less stable analogs like tetrakis(2,4-pentanedionato)zirconium(IV) .

- Electronic Effects : Electron-withdrawing CF₃ groups enhance Lewis acidity, confirmed by NMR shifts (e.g., ¹⁹F NMR δ = -70 ppm) and DFT calculations.

- Experimental Validation : Thermolysis-GC/MS to track decomposition products under varying temperatures.

Data Contradiction Analysis

Q. Why do reported Zr–N bond lengths vary across studies?

- Analysis : For tetrakis(dicyclohexylamido)zirconium(IV), Zr–N bonds range from 2.044 Å (chloride analogs) to 2.094 Å (sterically hindered complexes) . Contributing factors:

- Steric Hindrance : Larger ligands increase bond lengths.

- Electron Density : π-backbonding in N(p)→Zr(d) interactions shortens bonds.

- Resolution : Use high-resolution SCXRD (e.g., MoKα radiation, θmax = 36.3°) and refine with full-matrix least-squares methods .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.